(4-(MEthoxycarbonyl)-phenyl)zincpivalate
Description
Historical Development and Significance of Organozinc Chemistry in Organic Synthesis
The journey of organozinc chemistry began in 1848 when English chemist Edward Frankland synthesized diethylzinc, the first compound featuring a metal-carbon sigma bond. wikipedia.orgreagent.co.ukresearchgate.netwikipedia.org This seminal discovery not only founded the field of organometallic chemistry but also introduced a new class of reagents for organic synthesis. digitellinc.comwikipedia.org Early work by chemists like Aleksandr Mikhailovich Butlerov expanded their use in reactions with acid chlorides to produce tertiary alcohols. digitellinc.com
Organozinc reagents were initially overshadowed by the discovery of more reactive Grignard (organomagnesium) and organolithium reagents. wikipedia.orgacs.org However, their comparatively lower reactivity is precisely what imparts one of their most significant advantages: chemoselectivity. wikipedia.orglibretexts.org Unlike their more reactive counterparts, organozinc reagents are notably tolerant of a wide array of functional groups, such as esters and nitriles.
This unique reactivity profile led to the development of several cornerstone reactions in organic synthesis. The Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, utilizes an organozinc enolate formed from an α-halo ester and zinc metal to synthesize β-hydroxy esters from aldehydes or ketones. digitellinc.comiitk.ac.inbyjus.com The stability of the ester group to the organozinc intermediate is key to the reaction's success. organic-chemistry.org Another landmark is the Simmons-Smith reaction , reported in 1958, which employs an organozinc carbenoid (typically iodomethyl)zinc iodide) to convert alkenes into cyclopropanes stereospecifically. wikipedia.orgthermofisher.comnumberanalytics.comchemistrylearner.com
The Emergence of Functionalized Organozinc Reagents in Cross-Coupling Methodologies
The renaissance of organozinc chemistry in the late 20th century was driven by its successful application in transition-metal-catalyzed cross-coupling reactions. The most prominent of these is the Negishi cross-coupling , developed by Ei-ichi Negishi, for which he was a co-recipient of the 2010 Nobel Prize in Chemistry. organic-chemistry.orguni-muenchen.de This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organic halide, providing a powerful and versatile method for forming carbon-carbon bonds. organic-chemistry.org
A critical factor in the success of the Negishi coupling is the exceptional functional group tolerance of organozinc reagents. thieme-connect.comresearchgate.net This allows for the coupling of substrates bearing sensitive functionalities like esters, amides, ketones, and nitriles without the need for cumbersome protecting group strategies. sigmaaldrich.combucknell.edu This is a distinct advantage over many other cross-coupling protocols that use more reactive organometallics. researchgate.net The development of highly activated zinc, such as Rieke® Zinc, further broadened the scope by enabling the direct insertion of zinc metal into functionalized alkyl and aryl halides, which was previously challenging. wikipedia.orgsigmaaldrich.com These functionalized organozinc reagents have become indispensable tools for synthesizing complex molecules, including pharmaceuticals and natural products. acs.orgresearchgate.net
Classification and General Reactivity Profiles of Organozinc Pivalates
Within the class of functionalized organozinc reagents, organozinc pivalates have recently emerged as a particularly valuable subclass. These are solid, salt-stabilized organozinc compounds that exhibit significantly enhanced stability toward air and moisture compared to traditional organozinc halides. thieme-connect.comthieme-connect.comnih.gov This bench-stable nature simplifies handling and storage, making them highly practical for routine synthetic use. thieme-connect.com
Organozinc pivalates are typically prepared through several reliable methods:
Magnesium Insertion: Reaction of an organic halide with magnesium powder in the presence of zinc pivalate (B1233124) (Zn(OPiv)₂).
Halogen/Magnesium Exchange: Treatment of an aryl iodide or bromide with a Grignard reagent like iPrMgCl·LiCl, followed by transmetalation with Zn(OPiv)₂.
Directed Metalation: Deprotonation of a functionalized arene using a strong base such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), followed by quenching with Zn(OPiv)₂. rsc.orgorgsyn.org
These reagents demonstrate broad reactivity, participating effectively in a variety of carbon-carbon bond-forming reactions. They are excellent nucleophiles in palladium- and nickel-catalyzed Negishi cross-couplings and have shown unique reactivity in cobalt-catalyzed reactions. nih.govrsc.orgorgsyn.orgresearchgate.net Beyond standard cross-couplings, they readily undergo acylations and copper-catalyzed allylations. orgsyn.org The pivalate ligand has been shown to play a crucial role, with kinetic experiments indicating that arylzinc pivalates can exhibit distinct and advantageous reactivity compared to conventional arylzinc halides. nih.govresearchgate.net
| Reaction Type | Catalyst/Conditions | Description | Typical Substrates |
| Negishi Cross-Coupling | Palladium or Nickel | Forms C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. | Aryl, heteroaryl, and alkenyl halides/triflates. |
| Cobalt-Catalyzed Coupling | Cobalt Halides (e.g., CoCl₂, CoBr₂) | An economical and effective alternative to palladium for cross-coupling with various electrophiles. researchgate.netorganic-chemistry.org | (Hetero)aryl halides, alkenyl halides, cyclic alkyl iodides. researchgate.netacs.org |
| Acylation | Copper or Cobalt Catalysis | Forms ketones from acyl electrophiles. | Acyl chlorides, thiopyridyl esters. rsc.org |
| Allylation | Copper Catalysis | Adds the organozinc moiety to an allylic electrophile. | Allylic halides. orgsyn.org |
Overview of Research Trajectories for (4-(Methoxycarbonyl)-phenyl)zinc pivalate within Modern Synthetic Chemistry
(4-(Methoxycarbonyl)-phenyl)zinc pivalate stands as a quintessential example of a modern, highly functionalized organozinc reagent. It is designed to serve as a stable, solid, and easily handled nucleophilic building block for the introduction of the 4-(methoxycarbonyl)phenyl group—a common structural motif in pharmaceuticals, agrochemicals, and materials science.
The research trajectory for this reagent and its close analogues is centered on its application in complex molecule synthesis where functional group compatibility is paramount. The presence of the ester (methoxycarbonyl) group on the aromatic ring makes it an ideal substrate for demonstrating the chemoselectivity of advanced cross-coupling methodologies. While traditional organolithium or Grignard reagents would be incompatible with the ester, the zinc pivalate allows the C–Zn bond to react selectively.
Modern research focuses on leveraging the unique stability and reactivity of such pivalate reagents in challenging synthetic contexts, including:
Late-Stage Functionalization: Introducing the 4-(methoxycarbonyl)phenyl moiety into a complex, pre-existing molecular scaffold, often a key step in medicinal chemistry programs. The stability of the pivalate reagent is crucial for ensuring high yields and clean reactions in these settings. nih.gov
Cobalt-Catalyzed Reactions: Exploring the use of less expensive and more sustainable first-row transition metals like cobalt as catalysts for cross-coupling. nih.govresearchgate.net Arylzinc pivalates have proven to be excellent partners in these emerging methodologies.
Synthesis of Polyfunctional Aromatics: Utilizing the reagent in palladium-catalyzed Negishi couplings to construct highly decorated aromatic and heteroaromatic systems that would be difficult to access otherwise.
The table below presents research findings for reactions involving functionalized arylzinc pivalates and closely related reagents, illustrating the synthetic utility and reaction environment in which (4-(Methoxycarbonyl)-phenyl)zinc pivalate is designed to excel.
| Organozinc Reagent | Electrophile | Catalyst System | Product Type | Key Finding |
| Functionalized Arylzinc Pivalates | Alkenes and Difluoroalkyl Bromides | CoBr₂ | Difluoroalkylarylated Compounds | Cobalt-catalyzed three-component coupling proceeds with high regioselectivity and functional group tolerance. nih.govresearchgate.net |
| (Hetero)arylzinc Pivalates | (Hetero)aryl Halides | CoCl₂ | Biaryl and Heterobiaryl Compounds | A robust and scalable method for C–C bond formation using a low-cost cobalt catalyst. researchgate.net |
| Functionalized Cyclohexylzinc Reagents | Methyl 4-iodobenzoate | Pd-catalyst with SPhos ligand | Diastereomerically enriched substituted cyclohexyl-benzoates | Stereoconvergent cross-coupling tolerates ester functionality on the aryl halide electrophile. acs.org |
| Alkynylzinc Pivalates | Functionalized Cyclic Iodides | CoCl₂ / Ligand | Diastereomerically enriched alkynylated carbocycles | Cobalt catalysis enables highly diastereoselective C(sp³)–C(sp) bond formation. acs.org |
Properties
Molecular Formula |
C26H30O8Zn |
|---|---|
Molecular Weight |
535.9 g/mol |
IUPAC Name |
zinc;3-(4-methoxycarbonylphenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/2C13H16O4.Zn/c2*1-13(2,12(15)16)8-9-4-6-10(7-5-9)11(14)17-3;/h2*4-7H,8H2,1-3H3,(H,15,16);/q;;+2/p-2 |
InChI Key |
FSEPYVCYMIWSEJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(=O)OC)C(=O)[O-].CC(C)(CC1=CC=C(C=C1)C(=O)OC)C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Applications of 4 Methoxycarbonyl Phenyl Zinc Pivalate in Complex Molecule Synthesis
Construction of Functionalized Aromatic and Heteroaromatic Systems
(4-(Methoxycarbonyl)-phenyl)zinc pivalate (B1233124) is an exemplary reagent for the synthesis of highly functionalized biaryls and heteroaryl-aryl systems via transition-metal-catalyzed cross-coupling reactions. researchgate.net The Negishi cross-coupling, which pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a primary application for this class of reagents. uni-muenchen.deresearchgate.netresearchgate.net The use of arylzinc pivalates like (4-(Methoxycarbonyl)-phenyl)zinc pivalate is particularly advantageous due to their excellent compatibility with a wide array of sensitive functional groups, such as esters, nitriles, and ketones, which are often intolerant to more reactive organometallics like Grignard or organolithium reagents. nih.gov
These solid zinc reagents can be prepared through several methods, including magnesium insertion into an aryl halide followed by transmetalation with zinc pivalate (Zn(OPiv)₂), or by a directed magnesiation using a base like TMPMgCl·LiCl prior to the addition of Zn(OPiv)₂. orgsyn.orgnih.govorgsyn.org The resulting solid arylzinc pivalates demonstrate improved stability and can be handled for short periods in the air without significant degradation, facilitating their use in various synthetic setups. orgsyn.orgorgsyn.org This stability makes them convenient for constructing complex aromatic structures, including those found in pharmaceuticals, agrochemicals, and organic materials. orgsyn.orgresearchgate.net Palladium-catalyzed cross-couplings using these reagents proceed under mild conditions and give high yields of the desired polyfunctionalized aromatic and heteroaromatic products. orgsyn.orgrsc.org
| Arylzinc Pivalate | Coupling Partner | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (4-EtO₂C-C₆H₄)ZnOPiv | Ethyl 4-iodobenzoate | Pd(dba)₂/SPhos | Ethyl 4'-(ethoxycarbonyl)-[1,1'-biphenyl]-4-carboxylate | 95 | researchgate.net |
| (3-F-C₆H₄)ZnOPiv | 3-Bromopyridine | PEPPSI-IPr | 3-(3-Fluorophenyl)pyridine | 88 | orgsyn.org |
| (4-NC-C₆H₄)ZnOPiv | 2-Chloropyridine | Pd(OAc)₂/SPhos | 4-(Pyridin-2-yl)benzonitrile | 92 | orgsyn.org |
| (2-MeO-C₆H₄)ZnOPiv | 4-Iodoanisole | PdCl₂(dppf) | 2,4'-Dimethoxy-1,1'-biphenyl | 90 | researchgate.net |
Synthesis of Conjugated Systems and Carbon Frameworks
The construction of conjugated carbon frameworks, such as polycyclic aromatic hydrocarbons and highly substituted biphenyls and terphenyls, is essential for the development of organic electronics and advanced materials. rsc.org Arylzinc pivalates, including (4-(Methoxycarbonyl)-phenyl)zinc pivalate, serve as key building blocks in these syntheses. Their high functional group tolerance allows for the iterative introduction of aromatic units, enabling the controlled assembly of complex conjugated systems. researchgate.net
For instance, the synthesis of highly fluorinated biphenyls and terphenyls, which are challenging to prepare using traditional methods like Suzuki-Miyaura protocols due to the instability of the corresponding organoboron compounds, can be efficiently accomplished with organozinc pivalates. researchgate.net The stability and reactivity of these zinc reagents ensure high yields and clean reactions, facilitating access to a wide range of tailored π-conjugated molecules. The mechanochemical Pd-catalyzed cross-coupling of arylzinc pivalates with aryl halides under ambient conditions provides an operationally simple and scalable route to biaryl and aryl-heteroaryl derivatives. researchgate.net
| Arylzinc Pivalate | Aryl Halide | Catalyst | Conjugated Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (4-CF₃-C₆H₄)ZnOPiv | 1-Bromo-4-vinylbenzene | Pd(OAc)₂/XPhos | 4-Styryl-4'-(trifluoromethyl)-1,1'-biphenyl | 85 | researchgate.net |
| (4-MeO₂C-C₆H₄)ZnOPiv | 4-Bromostyrene | PEPPSI-IPr | Methyl 4'-vinyl-[1,1'-biphenyl]-4-carboxylate | 89 | researchgate.net |
| (3,5-F₂-C₆H₄)ZnOPiv | 1-Bromo-3,5-difluorobenzene | Pd₂(dba)₃/t-Bu₃P | 3,3',5,5'-Tetrafluoro-1,1'-biphenyl | 91 | researchgate.net |
| (2,4,6-F₃-C₆H₄)ZnOPiv | 1-Bromo-2,4,6-trifluorobenzene | Pd(OAc)₂/SPhos | 2,2',4,4',6,6'-Hexafluoro-1,1'-biphenyl | 88 | researchgate.net |
Introduction of Strained Carbocycles and other Unique Structural Motifs
The introduction of strained ring systems, such as cyclopropanes, into molecular scaffolds is a widely used strategy in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune physicochemical properties. unl.ptiris-biotech.descientificupdate.com The unique steric and electronic properties of the cyclopropyl (B3062369) group can lock a molecule into its bioactive conformation. iris-biotech.de Organozinc reagents are valuable for creating C(sp²)-C(sp³) bonds, enabling the incorporation of such motifs. nih.gov
While traditional organozinc halides can be used, the superior stability of arylzinc pivalates like (4-(Methoxycarbonyl)-phenyl)zinc pivalate makes them attractive candidates for these transformations, especially in complex syntheses. nih.gov For example, cobalt-catalyzed reactions involving arylzinc pivalates have been developed for the difluoroalkylarylation of alkenes, a process that forges new C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds and introduces unique fluorinated motifs. nih.gov Similarly, Negishi cross-coupling reactions can be employed to attach aryl groups directly to strained rings. A protocol involving a sulfoxide-magnesium exchange to form a cyclopropyl Grignard reagent, followed by transmetalation and a Pd-catalyzed Negishi coupling, allows for the direct installation of (hetero)aryl rings onto a cyclopropane (B1198618) core. nih.gov The use of a pre-formed, stable arylzinc pivalate in such a sequence would offer significant operational advantages.
| Organometallic Reagent | Electrophile | Catalyst | Product Motif | Yield (%) | Reference |
|---|---|---|---|---|---|
| (4-MeO-C₆H₄)ZnOPiv | Styrene / BrCF₂CO₂Et | CoBr₂ | Difluoroalkylarylation | 82 | nih.gov |
| (3-Thienyl)ZnOPiv | 1,3-Butadiene / BrCF₂CO₂Et | CoBr₂ | Difluoroalkylarylation | 75 | nih.gov |
| (4-MeO₂C-C₆H₄)ZnCl (analogous) | Ethyl 2-iodocyclopropane-1-carboxylate | Pd₂(dba)₃/P(2-furyl)₃ | Aryl-cyclopropane | ~70 (Est.) | nih.gov |
| Ferrocenylzinc pivalate | Styrene / BrCF₂CO₂Et | CoBr₂ | Ferrocenyl-alkylation | 55 | nih.gov |
Enabling Large-Scale Synthetic Operations
A significant challenge in scaling up chemical syntheses, particularly in industrial settings, is the handling of pyrophoric or highly sensitive reagents. strath.ac.uk Traditional organometallics like Grignard reagents or organozinc halides often require strictly inert conditions, which can be costly and difficult to maintain on a large scale. strath.ac.uk The development of solid, salt-stabilized organozinc pivalates represents a major breakthrough in this regard. nih.gov
(4-(Methoxycarbonyl)-phenyl)zinc pivalate and related solid reagents exhibit remarkable stability towards air and moisture. orgsyn.org This enhanced stability is due to the formulation, which often includes magnesium pivalate that helps to sequester water and protect the carbon-zinc bond from hydrolysis. nih.gov These reagents can be prepared, isolated as powders, and stored for extended periods. uni-muenchen.de They can even be handled briefly in the air without significant loss of activity, a feature that dramatically simplifies their use in both academic and industrial laboratories. uni-muenchen.deorgsyn.org The ability to weigh and transfer the reagent without cumbersome inert-atmosphere techniques (like glove boxes or Schlenk lines) reduces processing time and cost. Syntheses using these reagents have been successfully performed on a multi-gram and even up to a 50 mmol scale with no loss in yield, demonstrating their suitability for large-scale industrial applications. uni-muenchen.deunl.pt
Advanced Characterization Techniques for Understanding 4 Methoxycarbonyl Phenyl Zinc Pivalate
Spectroscopic Analysis in Solution (e.g., NMR, DOSY NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of organozinc pivalate (B1233124) reagents. Studies on analogous systems, such as those derived from the transmetalation of a p-tolyl Grignard reagent with zinc pivalate (Zn(OPiv)₂), offer significant insights into the behavior of (4-(Methoxycarbonyl)-phenyl)zinc pivalate. nih.govstrath.ac.uk
¹H and ¹³C NMR analyses of the reaction mixture formed between Me(p-C₆H₄)MgCl and Zn(OPiv)₂ in deuterated tetrahydrofuran (B95107) ([D₈]THF) confirm that a complete transmetalation occurs. strath.ac.uk The aromatic signals in the resulting solution correspond to the newly formed arylzinc species, Me(p-C₆H₄)ZnCl, rather than the initial Grignard reagent. This is further substantiated by ¹³C NMR, which shows distinct chemical shifts for the ipso-carbon (the carbon atom bonded to the metal). strath.ac.uk
| Compound | ¹³C NMR δ (Cipso) [ppm] |
|---|---|
| Me(p-C₆H₄)MgCl·LiCl | 165.8 |
| Me(p-C₆H₄)ZnCl·LiCl | 153.0 |
Table 1: Comparison of ¹³C NMR chemical shifts for the ipso-carbon in the Grignard reagent and the transmetalated arylzinc species, indicating a complete reaction. Data sourced from a study on the p-tolyl analogue. strath.ac.uk
Diffusion-Ordered NMR Spectroscopy (DOSY) provides further detail by distinguishing between different species in solution based on their diffusion coefficients, which correlate with their size and shape. rsc.org A ¹H DOSY NMR experiment on the reaction mixture revealed that the aromatic protons of the arylzinc species and the protons of the pivalate anion diffuse at different rates. This finding is critical as it demonstrates that the arylzinc species and the magnesium pivalate co-product exist as separate, non-interacting entities in THF solution. strath.ac.uk
| Species | Diffusion Coefficient (D) [m²/s] |
|---|---|
| Aromatic Species (Me(p-C₆H₄)ZnCl) | 6.87 x 10⁻¹⁰ |
| Pivalate Species (Mg(OPiv)₂) | 5.42 x 10⁻¹⁰ |
Table 2: Diffusion coefficients for the arylzinc and pivalate species in [D₈]THF, confirming their segregation in solution. strath.ac.uk
Mass Spectrometry Techniques (e.g., ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing charged or chargeable species in solution, making it ideal for studying complex organometallic mixtures. researchgate.net ESI-MS analysis of the solution containing the arylzinc pivalate system provides complementary evidence to the NMR studies, confirming the nature of the ionic species present. strath.ac.uk
By analyzing the reaction mixture of Me(p-C₆H₄)MgCl and Zn(OPiv)₂·nLiCl in both positive and negative ion modes, a detailed picture of the ionic composition can be constructed. strath.ac.uk
Negative-Ion Mode: The spectra revealed the presence of various zincate anions. These species were predominantly composed of the aryl group, zinc, and chloride, with a notable depletion of pivalate ligands. This suggests that the pivalate anion is primarily associated with the magnesium cation. strath.ac.uk
Positive-Ion Mode: In contrast, the positive-ion spectra showed pivalate-rich cationic species. The most abundant ions also contained hydroxyl groups, likely formed from trace water. strath.ac.uk
| Ion Mode | Observed Species Type | General Formula Example |
|---|---|---|
| Negative | Pivalate-depleted Zincates | [Me(p-C₆H₄)yZnyClyX]⁻ (X = Cl, OPiv) |
| Positive | Pivalate-rich Cations | Pivalate-containing cations, some with OH groups |
Table 3: Summary of ionic species identified by ESI-MS in a model arylzinc pivalate reaction mixture. strath.ac.uk
Solid-State Structural Elucidation (e.g., X-ray Crystallography of Related Zinc Pivalate Complexes)
While a single-crystal X-ray structure of (4-(Methoxycarbonyl)-phenyl)zinc pivalate itself is not available, the structures of several closely related and constituent compounds have been determined, providing crucial insights into the potential solid-state behavior and coordination environments.
The arylzinc portion of the reagent system has been structurally characterized by trapping it with a chelating ligand. The X-ray crystal structure of (TMEDA)ZnMe(p-C₆H₄)Cl, an analogue, shows a simple, monomeric complex where the zinc center adopts a distorted tetrahedral geometry. strath.ac.uk This provides a model for the coordination environment of the zinc atom in the arylzinc species.
Furthermore, the structure of the solubilizing agent, formed from the reaction of zinc pivalate and lithium chloride in THF, has been elucidated as [(THF)₂Li₂(µ-Cl)₂(µ-OPiv)₂Zn]. nih.govstrath.ac.uk This complex reveals a multinuclear arrangement where two lithium and one zinc atom are bridged by both chloride and pivalate ligands, with THF molecules coordinating to the lithium ions. This structure explains how the poorly soluble zinc pivalate is brought into solution by LiCl. strath.ac.uk
| Complex | Key Structural Features | Zinc Coordination Geometry |
|---|---|---|
| (TMEDA)ZnMe(p-C₆H₄)Cl | Monomeric; TMEDA ligand chelates zinc | Distorted Tetrahedral |
| [(THF)₂Li₂(µ-Cl)₂(µ-OPiv)₂Zn] | Multinuclear Zn/Li complex; Bridging chloride and pivalate ligands | Tetrahedral |
Table 4: Crystallographic data for complexes related to arylzinc pivalate systems. strath.ac.uk
These advanced characterization techniques, when applied in concert, provide a detailed and consistent picture of arylzinc pivalate reagents. In solution, they exist as segregated arylzinc chloride and magnesium pivalate species, and their solid-state structures can be inferred from related, stable crystalline compounds.
Future Directions and Challenges in the Research of 4 Methoxycarbonyl Phenyl Zinc Pivalate
Development of Novel Synthetic Routes with Enhanced Efficiency
The current preparation of aryl zinc pivalates, including (4-(Methoxycarbonyl)-phenyl)zinc pivalate (B1233124), typically involves methods such as magnesium insertion or halogen/magnesium exchange followed by transmetalation with zinc pivalate (Zn(OPiv)₂), or directed metalation strategies. nih.govresearchgate.netorgsyn.org While effective, these methods often require stringent inert conditions and multi-step procedures. A significant future goal is the development of more direct, economical, and environmentally benign synthetic routes.
Challenges and Future Research Focus:
Direct C-H Zincation: A primary objective is the development of methods for the direct C-H zincation of aromatic compounds like methyl benzoate. This would bypass the need for pre-functionalized aryl halides or organomagnesium intermediates, representing a major step forward in atom economy. Research will need to focus on discovering suitable zincating agents and reaction conditions that allow for high regioselectivity.
Mechanochemical Synthesis: The use of mechanochemistry, or ball-milling, presents a promising avenue for the solvent-free or low-solvent synthesis of organozinc pivalates. researchgate.net This approach could enhance reaction rates, simplify workup procedures, and avoid the use of bulk solvents, aligning with the principles of green chemistry. semanticscholar.orgresearchgate.net Future work should investigate the direct, mechanochemical insertion of zinc into aryl halides in the presence of zinc pivalate.
Flow Chemistry: Continuous flow synthesis could offer enhanced control over reaction parameters (e.g., temperature, mixing) and improve the safety and scalability of preparing organozinc reagents, which can be exothermic processes. orgsyn.org
| Synthetic Route | Current Status | Future Direction | Potential Advantages |
| Halogen-Metal Exchange | Established method using Mg or Li reagents followed by transmetalation. nih.gov | Optimization for milder conditions and reduced waste. | High functional group tolerance. |
| Direct C-H Zincation | Limited for pivalate reagents; a key area for development. | Discovery of new zincating agents and catalysts. | High atom economy, reduced steps. |
| Mechanochemistry | Primarily explored for cross-coupling reactions, not synthesis. researchgate.net | Development of solvent-free synthetic protocols. | Greener process, potentially faster. |
| Flow Synthesis | Not widely applied for this specific reagent class. | Implementation for improved scalability and safety. | Enhanced process control and safety. |
Exploration of New Catalytic Systems for Broader Reactivity
(4-(Methoxycarbonyl)-phenyl)zinc pivalate is predominantly used in palladium-catalyzed Negishi cross-coupling reactions. orgsyn.orgorgsyn.org While palladium is highly effective, its high cost and potential for product contamination are drawbacks. A crucial area of future research is the exploration of catalytic systems based on more abundant and less toxic 3d transition metals.
Challenges and Future Research Focus:
Earth-Abundant Metal Catalysis: Expanding the scope of cobalt-catalyzed reactions is a key objective, as cobalt has shown promise in various cross-couplings with organozinc pivalates. nih.govresearchgate.net Furthermore, developing robust catalytic systems based on iron, nickel, and copper for reactions involving (4-(Methoxycarbonyl)-phenyl)zinc pivalate is a high-priority research direction. This requires identifying suitable ligands and additives that can promote efficient transmetalation and reductive elimination steps with these metals.
Novel Coupling Partners: Research should aim to move beyond traditional aryl halides and explore a wider range of electrophilic partners. This includes pseudo-halides (e.g., tosylates, mesylates), activated esters, and ethers, which would broaden the synthetic utility of the reagent. researchgate.net
Photoredox and Electrocatalysis: Combining organozinc pivalate chemistry with photoredox or electrochemical catalysis could unlock novel reaction pathways. These methods can generate radical intermediates under mild conditions, potentially enabling cross-coupling reactions that are challenging to achieve with traditional thermal methods.
Late-Stage Functionalization: While already demonstrated in peptide modification, expanding the application of (4-(Methoxycarbonyl)-phenyl)zinc pivalate for the late-stage functionalization of complex, biologically active molecules remains a significant opportunity. researchgate.net This requires catalytic systems that are exceptionally mild and tolerant of intricate molecular architectures.
| Catalyst Type | Current Application Status | Future Exploration | Key Advantages |
| Palladium | Well-established for Negishi couplings. orgsyn.org | Greener protocols (e.g., mechanochemistry). semanticscholar.org | High reliability and broad scope. |
| Cobalt | Emerging use in cross-couplings. nih.govresearchgate.net | Broader substrate scope and new reaction types. | Lower cost, unique reactivity. |
| Iron/Nickel/Copper | Less explored for pivalate reagents. | Development of robust and general catalytic systems. | High abundance, low toxicity, low cost. |
| Photoredox/Electro-catalysis | Nascent area for this reagent class. | Unlocking novel reaction pathways via radical intermediates. | Mild conditions, access to new transformations. |
Asymmetric Synthesis Applications
The application of organozinc pivalates in asymmetric catalysis is a largely untapped field. The development of enantioselective transformations using (4-(Methoxycarbonyl)-phenyl)zinc pivalate as a nucleophile would represent a major breakthrough, providing access to chiral biaryl compounds and other valuable molecular scaffolds.
Challenges and Future Research Focus:
Chiral Ligand Design: The foremost challenge is the design and synthesis of effective chiral ligands that can induce high levels of enantioselectivity. These ligands must effectively coordinate to the transition metal catalyst (e.g., nickel, palladium, or copper) and create a chiral environment that differentiates between the two faces of the prochiral substrate or intermediate.
Enantioselective Cross-Couplings: A primary goal is the development of asymmetric Negishi-type cross-couplings. This could involve the desymmetrization of prochiral electrophiles, such as cyclic vinyl phosphates or aryl triflates, or kinetic resolution of racemic electrophiles.
Catalytic Asymmetric Additions: Exploring the asymmetric addition of (4-(Methoxycarbonyl)-phenyl)zinc pivalate to unsaturated systems like aldehydes, ketones, and imines is another promising direction. While asymmetric additions of dialkylzinc reagents are well-known, extending this reactivity to aryl zinc pivalates will require overcoming challenges related to their lower nucleophilicity and different aggregation states. mdpi.com
Computational Chemistry Approaches to Elucidate Reactivity and Structure-Property Relationships
The precise structure of organozinc pivalate reagents in solution is complex, often involving aggregates and mixtures with salts like magnesium pivalate and lithium chloride. nih.govstrath.ac.uk This complexity can obscure the nature of the active nucleophilic species and hinder rational reaction optimization. Computational chemistry offers powerful tools to address these challenges.
Challenges and Future Research Focus:
Structural Elucidation: Using Density Functional Theory (DFT) and other computational methods to model the structure of (4-(Methoxycarbonyl)-phenyl)zinc pivalate is essential. uwa.edu.au This includes understanding its state of aggregation in various solvents and the role of salt additives (e.g., LiCl, Mg(OPiv)₂) in stabilizing the reagent and modulating its reactivity. nih.gov
Mechanism and Reactivity Studies: Computational modeling can provide detailed insights into the mechanisms of transmetalation and reductive elimination steps in catalytic cycles. rsc.org By calculating activation energy barriers for different pathways, researchers can understand how factors like ligand structure, solvent, and additives influence reaction outcomes. This knowledge can guide the rational design of more efficient catalysts and reaction conditions.
Structure-Property Relationships: A key goal is to establish clear structure-property relationships. For instance, computational studies can correlate calculated properties, such as the Zn-C bond length or the charge on the carbanionic carbon, with experimentally observed reactivity in cross-coupling reactions. rsc.org This predictive capability would accelerate the development of new and improved organozinc reagents for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
